molecular formula C24H28N2O4 B2850927 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2109175-36-0

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2850927
CAS No.: 2109175-36-0
M. Wt: 408.498
InChI Key: AOVFYNVUQJIFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex synthetic organic compound with the molecular formula C24H28N2O4 and a molecular weight of 408.5 g/mol . This compound features a stereochemically defined (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) core, a privileged structure in medicinal chemistry known for its ability to interact with neurological targets . The tropane nitrogen is functionalized with an ethanone group, which is further extended via an ether linkage to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety. A key structural feature is the pyridin-3-yloxy group attached to the bridged carbon scaffold, which may serve as a hydrogen bond acceptor or influence the molecule's pharmacokinetic properties . The specific stereochemistry and hybrid structure, combining tropane, dihydrobenzofuran, and pyridine rings, suggest potential as a high-value intermediate or pharmacological tool for researchers. Compounds with azabicyclo and related substructures are frequently investigated for their activity in the central nervous system, with applications in areas such as Parkinson's disease, cognitive disorders, and as antipsychotic or analgesic agents . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-24(2)13-16-5-3-7-21(23(16)30-24)28-15-22(27)26-17-8-9-18(26)12-20(11-17)29-19-6-4-10-25-14-19/h3-7,10,14,17-18,20H,8-9,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVFYNVUQJIFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N2O4C_{20}H_{23}N_{2}O_{4}, with a molecular weight of approximately 341.4 g/mol. Its structure combines a benzofuran moiety with an azabicyclo compound , contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the immune response and cancer progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve cancer treatment efficacy.
  • Cytokine Modulation : Studies indicate that similar compounds can modulate cytokine release, particularly inhibiting pro-inflammatory cytokines like IL-1β while potentially enhancing others such as TNF-α .

Biological Activity Data

Activity Type Description IC50 Value
IDO InhibitionEnhances anti-tumor immunity by inhibiting IDO activityNot specified
IL-1β Secretion InhibitionSelectively inhibits IL-1β secretion in human macrophages28 nM

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

  • In Vitro Studies : Research demonstrated that the compound significantly inhibits IL-1β secretion in human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS). The inhibition was dose-dependent and more potent than dexamethasone, a known anti-inflammatory agent .
  • In Vivo Efficacy : In animal models (e.g., BALB/c mice), the compound reduced plasma levels of IL-1β following LPS-induced endotoxic shock, indicating its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Pyridinyloxy vs. Pyridinylsulfanyl : The target compound’s pyridin-3-yloxy group (ether linkage) contrasts with sulfur-containing analogs (e.g., pyridin-2-ylsulfanyl in ), which may alter hydrogen-bonding capacity and redox stability.

Stereochemical Considerations

  • The (1R,5S) configuration in the target compound is shared with some analogs (e.g., ), but racemic mixtures (e.g., ) may exhibit reduced selectivity due to enantiomeric interference.

Physicochemical and Pharmacokinetic Properties

  • Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the neutral ethanone group in the target compound may favor blood-brain barrier penetration.
  • Lipophilicity: The dihydrobenzofuran moiety in the target compound enhances lipophilicity compared to phenylpropanoate esters () or nitroaromatic systems ().

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis involves two critical structural motifs: the 2,3-dihydrobenzofuran core and the 8-azabicyclo[3.2.1]octane framework. Key challenges include:

  • Stereoselective formation of the bicyclic system, particularly the (1R,5S) configuration. Multi-step routes with chiral auxiliaries or asymmetric catalysis are recommended, as seen in analogous azabicyclo compounds .
  • Regioselective functionalization of the pyridin-3-yloxy group. Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) and Pd-catalyzed cross-coupling reactions can improve selectivity .
  • Optimization of cyclization steps under high-pressure reactors to enhance yield, as demonstrated for similar bicyclic systems .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • NMR (1H/13C): Assign peaks for the dihydrobenzofuran (δ 6.5–7.5 ppm for aromatic protons) and azabicyclo[3.2.1]octane (δ 2.5–4.0 ppm for bridgehead protons). Compare with data from structurally related compounds .
  • X-ray crystallography: Resolve stereochemical ambiguities, especially the (1R,5S) configuration and pyridinyloxy orientation, using methods validated in azabicyclo derivatives .
  • HRMS: Confirm molecular formula (C₂₃H₂₈N₂O₄) with <2 ppm error .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Kinase inhibition assays: Test interactions with ATP-binding pockets due to the pyridinyloxy group’s potential as a hydrogen bond acceptor .
  • Cellular uptake studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability, leveraging the compound’s lipophilic bicyclic core .
  • Cytotoxicity profiling: Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, as done for structurally related azabicyclo compounds .

Advanced: How can conflicting stereochemical data from NMR and X-ray be resolved?

Conflicts often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To resolve:

  • Perform variable-temperature NMR to detect conformational exchange broadening .
  • Use DFT calculations (e.g., Gaussian 16) to model NMR chemical shifts and compare with experimental data .
  • Validate with NOESY/ROESY to identify through-space correlations consistent with the X-ray structure .

Advanced: What strategies optimize the yield of the azabicyclo[3.2.1]octane core?

  • Solvent selection: Use dichloromethane or THF for cyclization steps to balance polarity and solubility .
  • Catalytic systems: Employ Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during ring closure .
  • Temperature control: Maintain −78°C during Grignard additions to prevent side reactions .

Advanced: How should researchers analyze discrepancies in bioactivity data across different assay platforms?

  • Assay standardization: Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
  • Solubility checks: Measure compound solubility in assay buffers via HPLC-UV; use DMSO concentrations ≤0.1% to avoid artifacts .
  • Target engagement studies: Confirm binding via SPR or ITC to distinguish true activity from false positives .

Advanced: What computational methods predict metabolic stability of the dihydrobenzofuran moiety?

  • ADMET predictors: Use SwissADME or ADMETLab to identify vulnerable sites (e.g., methyl groups on dihydrobenzofuran) .
  • CYP450 docking: Simulate metabolism with AutoDock Vina, focusing on CYP3A4/2D6 interactions .
  • Metabolite identification: Validate predictions with in vitro microsomal assays and LC-MS/MS .

Advanced: How can the compound’s stability under physiological conditions be quantified?

  • pH stability profiling: Incubate in buffers (pH 1.2–7.4) and monitor degradation via UPLC-MS at 37°C .
  • Light/oxidation tests: Expose to UV-A (320–400 nm) and measure peroxide formation using fluorometric assays .
  • Plasma stability assays: Use human plasma to assess esterase-mediated hydrolysis of the ethanone group .

Advanced: What structural modifications enhance selectivity for neurological targets?

  • Bioisosteric replacement: Substitute pyridinyloxy with pyrimidinyl or quinolinyl groups to modulate blood-brain barrier penetration .
  • Bridging group optimization: Replace dimethyl groups on dihydrobenzofuran with spirocyclic moieties to reduce off-target effects .
  • Pro-drug strategies: Introduce esterase-cleavable groups (e.g., acetyl) to improve CNS bioavailability .

Advanced: How should contradictory cytotoxicity data between 2D and 3D cell models be interpreted?

  • 3D spheroid penetration assays: Measure compound diffusion using fluorescent analogs and confocal microscopy .
  • Hypoxia markers: Quantify HIF-1α levels in 3D models to assess microenvironment-driven resistance .
  • ECM interactions: Test compound binding to collagen/fibronectin via surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.